4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol
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Overview
Description
4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol is a synthetic organic compound characterized by the presence of trifluoromethyl and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol typically involves the reaction of 2,2,2-trifluoroacetophenone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A related compound with similar trifluoromethyl and phenyl groups.
2-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol: Another compound with similar structural features.
Uniqueness
4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol is unique due to its specific combination of trifluoromethyl and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
402617-55-4 |
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Molecular Formula |
C16H16F3NO |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
4-[2,2,2-trifluoro-1-[[(1S)-1-phenylethyl]amino]ethyl]phenol |
InChI |
InChI=1S/C16H16F3NO/c1-11(12-5-3-2-4-6-12)20-15(16(17,18)19)13-7-9-14(21)10-8-13/h2-11,15,20-21H,1H3/t11-,15?/m0/s1 |
InChI Key |
SUMBVVATVFUBIJ-VPHXOMNUSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(C2=CC=C(C=C2)O)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C2=CC=C(C=C2)O)C(F)(F)F |
Origin of Product |
United States |
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